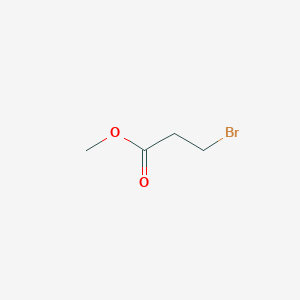








|
REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:22][CH2:23][C:24]([O:26]C)=[O:25]>C(Cl)Cl>[C:2]1([C:8]2[CH2:13][CH2:12][N:11]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])[CH2:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C=1CCNCC1
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water, 1N HCl (2×20 mL), 1N NaOH (2×20 mL) and Brine (1×20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
and solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the crude product was added 2N NaOH (15 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with CH2Cl2 (3×20 mL) and neutralized with concentrated HCl
|
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous solution was concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
|
Type
|
CUSTOM
|
|
Details
|
Sodium chloride in the residue was removed in the following way (three repeats)
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolving the residue in a minimum amount of water
|
|
Type
|
ADDITION
|
|
Details
|
treating the aqueous solution with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
removing the resultant solid material
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate to dryness under reduced pressure
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C=1CCN(CC1)CCC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |